molecular formula C8H18N2O B060458 4-(aminomethyl)-N,N-dimethyloxan-4-amine CAS No. 176445-80-0

4-(aminomethyl)-N,N-dimethyloxan-4-amine

Cat. No. B060458
CAS RN: 176445-80-0
M. Wt: 158.24 g/mol
InChI Key: KCLFWPREWYWLTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)piperidine is a compound that has been used in the synthesis of Schiff bases. It is a trifunctional amine for the preparation of linear poly (amido amine)s, which form micelles for controlled delivery of drugs .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, 4-(Aminomethyl)piperidine has been used in the synthesis of Schiff bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4-(Aminomethyl)piperidine have been reported. It has a melting point of 25 °C, a boiling point of 200 °C, and a density of 0.9151 .

Scientific Research Applications

Fluorescence Enhancement and Charge Transfer

4-(aminomethyl)-N,N-dimethyloxan-4-amine and its derivatives have been studied for their photochemical behavior. Introducing N-phenyl substituents to 4-aminostilbenes leads to more planar ground-state geometry, causing a red shift in absorption and fluorescence spectra and a less distorted structure with a larger charge-transfer character for the fluorescent excited state. Such compounds show low photoisomerization quantum yields and high fluorescence quantum yields at room temperature, in contrast to most unconstrained monosubstituted trans-stilbenes (Yang et al., 2002).

Synthesis of Key Intermediates

The compound serves as a key intermediate in the preparation of various substances. For instance, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a crucial intermediate in developing premafloxacin, an antibiotic for combating pathogens of veterinary importance. The synthesis involves an asymmetric Michael addition and a stereoselective alkylation, highlighting the compound's role in the synthesis of complex molecules (Fleck et al., 2003).

Catalytic Amination of Biomass-Based Alcohols

4-(aminomethyl)-N,N-dimethyloxan-4-amine is involved in catalytic amination processes. Amines are key intermediates in the chemical industry, and catalytic amination of biomass-based alcohols is an attractive process since it generates water as the main byproduct. This reaction is a common method for producing low alkyl chain amines, such as N-methyl-, N,N-dimethyl-, and N,N,N-trimethyl-amines. The understanding of the compound's role in such processes is critical for the sustainable production of amines (Pera‐Titus & Shi, 2014).

Ultrafast Intramolecular Charge Transfer and Internal Conversion

Studies on tetrafluoro-aminobenzonitriles, with dimethyl-amino groups, show ultrafast intramolecular charge transfer (ICT) at room temperature. This property is crucial in understanding the behavior of compounds in polar and nonpolar solvents and the influence of substituents on the ICT process. The knowledge gained from these studies aids in the development of compounds with tailored photochemical and photophysical properties (Galievsky et al., 2005).

Functional Modification of Hydrogels

Radiation-induced polyvinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various aliphatic and aromatic amines, forming amine-treated polymers. Such modifications enhance the thermal stability and biological activity of the polymers, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Safety and Hazards

The safety data sheet for 4-(Aminomethyl)piperidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(aminomethyl)-N,N-dimethyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-10(2)8(7-9)3-5-11-6-4-8/h3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLFWPREWYWLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445291
Record name 4-(Aminomethyl)-N,N-dimethyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N,N-dimethyloxan-4-amine

CAS RN

176445-80-0
Record name 4-(Aminomethyl)-N,N-dimethyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-N,N-dimethyloxan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.